N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-4-carboxamide
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Overview
Description
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Thiazole Ring Construction: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The pyridine ring is often introduced through coupling reactions such as Suzuki or Heck coupling, where a halogenated pyridine derivative reacts with a boronic acid or alkene.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may include the use of bases like sodium hydride or acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds also contain both thiazole and pyridine rings and exhibit similar biological activities.
2,4-Disubstituted Thiazoles: Known for their diverse biological activities, including antibacterial and antifungal properties.
Pyrazole-4-carboxamides: These compounds share structural similarities and are studied for their pharmacological effects.
Uniqueness
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-4-carboxamide is unique due to its specific combination of three different heterocyclic rings, which provides a distinct three-dimensional structure. This unique structure allows for specific interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-12(10-1-4-14-5-2-10)16-11-3-7-17(9-11)13-15-6-8-19-13/h1-2,4-6,8,11H,3,7,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGMMECDOWPVDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=NC=C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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